2-Methoxy-6-methylpyridine-3-boronic acid
Overview
Description
2-Methoxy-6-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C7H10BNO3. It is a boronic acid derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylpyridine-3-boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This involves the reaction of the corresponding pyridinyl halides with trialkylborates.
Directed Ortho-Metallation (DoM): This method uses the metal-hydrogen exchange of the substituted pyridine followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Catalyzed by iridium or rhodium, followed by borylation.
[4+2] Cycloaddition: This method involves the cycloaddition reaction to introduce the boronic acid moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylpyridine-3-boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by transition metals.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Protodeboronation: Catalysts such as palladium or nickel, along with hydrogen sources, are used.
Major Products:
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds or other substituted aromatic compounds.
Protodeboronation: Yields the corresponding hydrogenated pyridine derivatives.
Scientific Research Applications
2-Methoxy-6-methylpyridine-3-boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Methoxy-6-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst forms a complex with the halide or pseudohalide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- 6-Methoxy-5-methylpyridine-3-boronic acid
- 2-Ethoxy-6-methylpyridine-3-boronic acid
- 2-Methoxy-5-methylpyridine-3-boronic acid
Comparison: 2-Methoxy-6-methylpyridine-3-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and methyl groups can provide steric and electronic effects that differentiate it from other similar boronic acids .
Properties
IUPAC Name |
(2-methoxy-6-methylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-4-6(8(10)11)7(9-5)12-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYWLOGLINZGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376747 | |
Record name | 2-METHOXY-6-METHYLPYRIDINE-3-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000802-75-4 | |
Record name | B-(2-Methoxy-6-methyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000802-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-METHOXY-6-METHYLPYRIDINE-3-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-methylpyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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